Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate
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Overview
Description
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is primarily used in scientific research and is known for its role in the study of nucleic acid structures and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves the acylation of guanosine with 2-methyl-1-oxopropyl groups at the 9 and 17 positions, followed by acetylation at the 2’ and 3’ hydroxyl groups. The reaction typically requires the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 95%, and the product is stored in tight containers at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Helps in studying the structure and function of nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism and replication .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound, which lacks the acyl and acetyl modifications.
2’,3’-Diacetylguanosine: Similar but lacks the 9 and 17 acyl modifications.
N-2-methyl-1-oxopropylguanosine: Similar but lacks the 2’,3’-diacetate modifications.
Uniqueness
Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is unique due to its specific modifications, which enhance its stability and allow for specific interactions with nucleic acids. These modifications make it a valuable tool in research applications where precise control over nucleic acid interactions is required .
Properties
Molecular Formula |
C18H23N5O8 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1 |
InChI Key |
HWVKXBNLKJAPSV-CNEMSGBDSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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